Cetrimonium

Critical micelle concentration Surfactant thermodynamics Alkyltrimethylammonium bromides

Cetrimonium (CAS 6899-10-1) is a quaternary ammonium cation whose C16 chain length provides empirically validated optimization for micellar stability, antimicrobial potency, and protein-substantive conditioning—outperforming shorter-chain (C12/C14) and longer-chain (C18) homologs. Its bromide salt (CTAB) enhances antibiotic activity 550-fold against S. epidermidis, while its chloride salt (CTAC) with cetyl alcohol delivers best-in-class hair feel comparable to silicone systems. As a preservative, cetrimide achieves equilibrium adsorption on C. albicans 10× faster than benzalkonium chloride, with equivalent ocular tolerability. Procurement requires chain-length-specific purity and the correct salt form for application-critical performance.

Molecular Formula C19H42N+
Molecular Weight 284.5 g/mol
CAS No. 6899-10-1
Cat. No. B1202521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetrimonium
CAS6899-10-1
Synonyms1-hexadecyltrimethylammonium chloride
Cetavlon
cetrimide
cetriminium
cetrimonium
cetrimonium bromide
cetrimonium chloride
cetrimonium hydroxide
cetrimonium iodide
Cetrimonium Methosulfate
cetrimonium methyl sulfate
cetrimonium monosulfate
cetyltrimethylammonium bromide
cetyltrimethylammonium chloride
CTAB
CTAOH
hexadecyl trimethyl ammonium bromide
hexadecyl(trimethyl)azanium
hexadecyltrimethylammonium bromide
hexadecyltrimethylammonium octylsulfonate
HTAB cpd
Octylsulfonate, Hexadecyltrimethylammonium
Molecular FormulaC19H42N+
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)C
InChIInChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1
InChIKeyRLGQACBPNDBWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility100000 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Cetrimonium (CAS 6899-10-1) Procurement Guide: C16 Quaternary Ammonium Surfactant Specifications and Comparative Selection Data


Cetrimonium (CAS 6899-10-1) is a quaternary ammonium cation whose salts—most commonly cetrimonium bromide (CTAB) and cetrimonium chloride (CTAC)—are widely used as antiseptics, surfactants, and conditioning agents in pharmaceutical, cosmetic, and industrial applications [1]. As the C16 (hexadecyl) member of the alkyltrimethylammonium homologous series, cetrimonium occupies a distinct performance niche defined by its specific alkyl chain length, which critically governs its micellization behavior, antimicrobial spectrum, and toxicological profile relative to shorter-chain (C12, C14) and longer-chain (C18) analogs [2]. Unlike generic surfactant classifications, procurement decisions involving cetrimonium must account for these chain-length-dependent physicochemical and biological parameters, as well as the functional distinctions between its bromide and chloride salt forms [3].

Why Alkyl Chain Length Dictates Cetrimonium Selection Over C12, C14, and C18 Analogs


Generic substitution among alkyltrimethylammonium homologs is scientifically inadvisable because the alkyl chain length (C12 through C18) produces non-linear, threshold-dependent effects on critical performance parameters including critical micelle concentration (CMC), antimicrobial potency against specific organisms, cytotoxicity profile, and substantive deposition on anionic substrates such as hair and skin [1]. The C16 chain of cetrimonium represents an empirically validated optimization point for certain applications—offering greater micellar stability and protein-substantive conditioning than C12 or C14 analogs, while avoiding the formulation viscosity challenges and reduced aqueous solubility characteristic of C18 derivatives [2]. Furthermore, in pharmaceutical preservation contexts, cetrimide (which contains cetrimonium bromide as the C16 component alongside C12 and C14 homologs) exhibits preservative efficacy and ocular tolerability profiles that differ materially from benzalkonium chloride [3]. Selection of cetrimonium over in-class alternatives must therefore be driven by application-specific quantitative performance data rather than assumed functional interchangeability.

Cetrimonium Comparative Performance Evidence: Quantitative Differentiation for Procurement Decisions


Cetrimonium Bromide (CTAB) CMC vs. C12 and C14 Homologs: Micellization Efficiency

The critical micelle concentration (CMC) of alkyltrimethylammonium bromides decreases systematically with increasing alkyl chain length due to enhanced hydrophobic driving force for micellization. For the C12 (DTAB), C14 (TTAB), and C16 (CTAB, cetrimonium bromide) homologs, the CMC values at 25°C in aqueous solution demonstrate a logarithmic relationship: C12TABr ≈ 15 mM, C14TABr ≈ 3.5 mM, and C16TABr ≈ 0.92 mM [1]. This represents an approximately 16-fold lower CMC for cetrimonium bromide relative to the C12 analog, translating to substantially greater micellar stability and surface activity at equivalent molar concentrations. At 30°C, the CMC of CTAB is approximately 1.0 mM, with further temperature-dependent variation documented from 25°C to 45°C [2]. The addition of electrolytes such as NaCl at concentrations exceeding threshold levels induces micellar growth specifically in C16TABr and C18TABr systems, whereas C12TABr and C14TABr viscosity remains unaltered under identical conditions [3].

Critical micelle concentration Surfactant thermodynamics Alkyltrimethylammonium bromides

Cetrimonium Bromide + Tetracycline Micellar Formulation: 550-Fold Enhanced Antimicrobial Activity vs. Free Tetracycline

Cetrimonium bromide (CTAB) micelles formulated with tetracycline (CTAB@TC) demonstrate dramatically enhanced antimicrobial activity relative to free tetracycline. In a direct head-to-head evaluation against Staphylococcus epidermidis, the CTAB@TC micellar formulation achieved an MIC value 550-fold higher (more potent) than that of free TC [1]. The study further demonstrated that CTAB@TC exhibits stronger antimicrobial activity than the anionic surfactant-based micelle formulation SLS@TC against both Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (S. epidermidis, S. aureus) bacterial strains [2]. Notably, CTAB@TC functions as a bacteriostatic agent (inhibiting growth without complete eradication), whereas SLS@TC is classified as bactericidal (eliminating 99.9% of microbes) [3]. Both formulations exhibited low in vivo toxicity against Artemia salina at concentrations up to threefold higher than their respective MICmax values [4].

Antimicrobial drug delivery Micellar formulation Minimum inhibitory concentration CTAB

Cetrimide vs. Benzalkonium Chloride: Candida albicans Adsorption Kinetics

The adsorption kinetics of cetrimide (containing cetrimonium bromide) onto Candida albicans blastospores differ markedly from those of benzalkonium chloride, a finding with direct implications for preservative selection in pharmaceutical and personal care formulations. In a controlled study examining the primary interactions of three quaternary ammonium compounds with C. albicans (MEN strain) blastospores at room temperature, equilibrium uptake was achieved in less than 30 seconds for both cetylpyridinium chloride and cetrimide, whereas benzalkonium chloride required a full 5 minutes of contact time to reach equilibrium [1]. Quantitatively, the number of molecules adsorbed onto the surface of a single blastospore was calculated to be 3.17 × 10¹² for cetrimide, compared to 2.32 × 10¹² for benzalkonium chloride and 1.33 × 10¹² for cetylpyridinium chloride [2]. These dissimilarities are attributed to differences in the orientation of both the cationic nitrogen atom and the accompanying lipophilic portions of each QAC at the blastospore surface [3].

Antifungal surface adsorption Quaternary ammonium compounds Candida albicans Preservative efficacy

Cetrimonium Chloride Conditioner vs. Polyquaternium-10 and Dimethiconol Shampoos: Hair Feel Performance

In a multi-center, round-robin sensory evaluation study conducted by the DGK Working Group on Hair Treatments (2002-2006), a cetrimonium chloride/cetyl alcohol conditioner formulation was directly compared against shampoos based on sodium lauryl ether sulfate with either polyquaternium-10 or dimethiconol as conditioning agents. Across 12 test centers using both natural and damaged hair substrates, the cetrimonium chloride conditioner and the silicone shampoo produced the best hair feel among all treatments evaluated [1]. Importantly, a positive correlation was established between hair feel and suppleness measurements, while no correlation was found between hair feel and shine or ease of combing [2]. Atomic force microscopy and scanning electron microscopy confirmed visible coating of the hair surface after shampooing with polyquaternium-10 and dimethiconol formulations, providing mechanistic insight into the conditioning effect [3].

Hair conditioning Cationic surfactant Sensory evaluation CTAC

Cetrimonium Safety Profile: Comparative Toxicology vs. Steartrimonium Chloride (C18 Analog)

The Cosmetic Ingredient Review (CIR) Expert Panel conducted a comprehensive safety assessment comparing cetrimonium chloride, cetrimonium bromide, and steartrimonium chloride (the C18 analog). Key toxicological differentiation emerged in teratogenicity studies: cetrimonium bromide administered via intraperitoneal injection at 35 mg/kg produced embryotoxic and teratogenic effects in mice, while at 10 mg/kg only teratogenic effects were observed [1]. Dermal exposure to 2% cetrimonium chloride produced no evidence of teratogenicity, and 2.5% steartrimonium chloride similarly showed no teratogenic effects via dermal route [2]. All mutagenesis assays for cetrimonium compounds were negative [3]. Based on the available data, the CIR Expert Panel concluded that cetrimonium chloride, cetrimonium bromide, and steartrimonium chloride are safe for use in rinse-off products and safe at concentrations of up to 0.25% in leave-on products [4]. This 0.25% leave-on concentration limit represents a critical procurement specification for formulators of leave-on cosmetics and personal care products.

Toxicology Cosmetic ingredient safety Teratogenicity Dermal exposure

Cetrimide vs. Benzalkonium Chloride: Ophthalmic Preservative Efficacy and Tolerability in Dry Eye Gel Clinical Trial

A double-masked, randomized, parallel-group clinical study conducted across 16 centers in four European countries compared two carbomer 940 eye gels differing only in their preservative system: Lacrinorm (preserved with cetrimide) versus Viscotears (preserved with benzalkonium chloride) [1]. In a cohort of 179 patients with aqueous-deficient dry eye treated four times daily for 30 days, subjective symptom scores (foreign body sensation, ocular dryness, burning/pain, photophobia) improved by 50% in the cetrimide-preserved Lacrinorm group versus 45% in the benzalkonium chloride-preserved reference gel group [2]. Objective test results (break-up time, fluorescein test, Schirmer test, Lissamine Green test) improved by 35-36% in the Lacrinorm group and 25-45% in the reference group [3]. Subjective local tolerability upon instillation was rated 'good' or 'very good' by 91% of patients in both groups, with no significant differences in adverse event frequency or description between treatments [4]. The study concluded that cetrimide-preserved eye gel was as effective and safe as benzalkonium chloride-preserved gel over the 30-day treatment period [5].

Ophthalmic preservative Dry eye treatment Benzalkonium chloride Clinical trial

Evidence-Backed Application Scenarios for Cetrimonium Selection and Procurement


Micellar Drug Delivery Systems Requiring Enhanced Antibiotic Solubilization and Antimicrobial Potency

Cetrimonium bromide (CTAB) micelles are indicated for formulating poorly water-soluble antibiotics such as tetracycline, where a 550-fold enhancement in antimicrobial activity against S. epidermidis has been demonstrated relative to free drug [1]. This application leverages the C16 chain's optimal micellar stability and membrane-disrupting properties. Formulators should note that CTAB@TC micelles exhibit bacteriostatic rather than bactericidal activity, which may influence selection for specific clinical or industrial antimicrobial applications [2]. Procurement for this application requires CTAB meeting pharmaceutical-grade purity specifications.

Premium Hair Conditioner Formulations Prioritizing Sensory 'Hair Feel' Performance

Cetrimonium chloride (CTAC) in combination with cetyl alcohol is validated through multi-center sensory evaluation as producing best-in-class hair feel performance, comparable to silicone-based conditioning systems [1]. The positive correlation between hair feel and suppleness measurement provides an objective quality control parameter for formulation optimization [2]. This application is particularly suited for premium rinse-off hair care products where consumer-perceived conditioning quality drives brand positioning. The 0.25% leave-on concentration limit established by CIR safety assessment does not restrict rinse-off formulations [3].

Ophthalmic Formulation Preservation Where Benzalkonium Chloride Alternative Is Required

Cetrimide (containing cetrimonium bromide) serves as an evidence-supported alternative to benzalkonium chloride for preserving ophthalmic gels and artificial tears [1]. A 30-day clinical trial demonstrated equivalent efficacy and tolerability to benzalkonium chloride in dry eye patients, with 50% subjective symptom improvement versus 45% for the BAK comparator [2]. Cetrimide achieves equilibrium adsorption on C. albicans blastospores in <30 seconds—10× faster than benzalkonium chloride—and adsorbs 37% more molecules per blastospore [3]. Procurement for ophthalmic applications requires adherence to pharmacopeial cetrimide specifications and verification of appropriate purity for ocular use.

Topical Antiseptic and Preservative Formulations Within Validated Safety Concentration Ranges

Cetrimonium chloride and bromide are indicated for topical antiseptic and preservative applications where compliance with the Cosmetic Ingredient Review Expert Panel safety limits is required: safe in rinse-off products; safe at concentrations of ≤0.25% in leave-on products [1]. Procurement specifications must align with these concentration boundaries. The teratogenicity threshold of 10 mg/kg (IP) for cetrimonium bromide and the negative dermal teratogenicity findings at 2% cetrimonium chloride provide toxicological context for occupational exposure and formulation safety assessments [2]. Negative mutagenesis findings across all assays further support selection for consumer product applications [3].

Technical Documentation Hub

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